N-[2-(2-hydroxyethoxy)ethyl]acetamide
Overview
Description
N-[2-(2-hydroxyethoxy)ethyl]acetamide is an organic compound with the molecular formula C6H13NO3. It is a white crystalline solid at room temperature and is primarily used as an intermediate in organic synthesis. The compound contains two ethoxy groups and one acetamide group, making it a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(2-hydroxyethoxy)ethyl]acetamide can be synthesized through the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride. The reaction is typically carried out in an anhydrous ethanol solution, with acetic anhydride slowly added to the stirring solution while maintaining the temperature at or below 40°C. The mixture is then stirred under reflux for 15 minutes, followed by evaporation to yield the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of appropriate solvents and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-[2-(2-hydroxyethoxy)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various functional compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Acts as a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and acetamide groups allow it to participate in hydrogen bonding and other interactions, facilitating its incorporation into larger molecular structures. These interactions can influence the biological activity and properties of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)acetamide
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- N-(2-aminoethyl)ethanolamine
Uniqueness
N-[2-(2-hydroxyethoxy)ethyl]acetamide is unique due to its dual ethoxy groups and acetamide functionality, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful as an intermediate in the synthesis of compounds with diverse chemical and physical characteristics .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(9)7-2-4-10-5-3-8/h8H,2-5H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDAFXBIBNKCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118974-46-2 | |
Record name | Acetamidoethoxyethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETAMIDOETHOXYETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX2APC4XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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